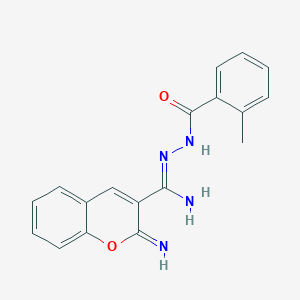![molecular formula C19H15N5O2 B2593999 N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide CAS No. 2034256-76-1](/img/structure/B2593999.png)
N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide, also known as BI-2536, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2005 by Boehringer Ingelheim Pharmaceuticals, Inc. as a potential anti-cancer drug. However, its application has expanded beyond cancer research, and it has been used in various studies to investigate its mechanism of action and potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
Catalyst-free Synthesis Techniques
A study by Shaabani et al. (2014) introduced a catalyst-free rapid synthesis method for producing benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives through an environmentally friendly one-pot sequential four-component condensation reaction. This technique offers a benign alternative for synthesizing complex fused tricyclic structures without the need for catalysts, presenting a significant advancement in green chemistry applications (Shaabani et al., 2014).
Antiviral Activity and Synthesis
Hamdouchi et al. (1999) designed and synthesized a series of imidazo[1,2-a]pyridines with antirhinovirus activity. Their work illustrates the potential of structurally related compounds in developing new antiviral agents through meticulous chemical synthesis and evaluation of antiviral properties (Hamdouchi et al., 1999).
Structural Modifications to Reduce Metabolism
Linton et al. (2011) discussed systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). Their research highlights strategies to enhance the stability and efficacy of similar compounds by avoiding rapid metabolism, which is crucial for the development of more effective therapeutic agents (Linton et al., 2011).
Development of Antimicrobial and Antioxidant Agents
Sindhe et al. (2016) synthesized a series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide demonstrating significant antimicrobial and antioxidant activities. This study underscores the potential of benzimidazole derivatives, including structurally similar compounds, in creating new antimicrobial and antioxidant therapies (Sindhe et al., 2016).
Fluorescent Sensor Development
Jeyanthi et al. (2013) developed a ratiometric fluorescent chemosensor based on a benzimidazole platform for selective sensing of Al3+ ions. Their work demonstrates the applicability of benzimidazole derivatives in environmental monitoring and analytical chemistry, providing a novel approach for detecting specific ions with high sensitivity and selectivity (Jeyanthi et al., 2013).
Eigenschaften
IUPAC Name |
N-(1H-benzimidazol-2-yl)-6-phenylmethoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-18(24-19-22-14-8-4-5-9-15(14)23-19)16-10-17(21-12-20-16)26-11-13-6-2-1-3-7-13/h1-10,12H,11H2,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPUHMWWSFBSFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2593916.png)


![[3-(4-Methoxyphenyl)prop-2-enylideneamino]thiourea](/img/structure/B2593919.png)


![1-(1-ethyl-3-methyl-1H-pyrazolo[3,4-c]pyridin-7-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2593924.png)
![(4-chlorophenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2593926.png)
![3-(4-ethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2593928.png)
![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2593932.png)
![N-(2-chloro-4-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2593933.png)

![N-(4-methoxyphenyl)-2-[3-oxo-6-(phenylthio)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2593936.png)
![Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]-](/img/structure/B2593939.png)